1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene
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Overview
Description
1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a methylprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through Friedel-Crafts alkylation, where benzene reacts with 2-methylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Chemical Reactions Analysis
1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group directs incoming electrophiles to the ortho and para positions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid, while substitution with bromine may produce 1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)-4-bromobenzene.
Scientific Research Applications
1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
Pathways Involved: The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(2-Methylprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2-Methylprop-1-en-1-yl)-2-chlorobenzene and 1-(2-Methylprop-1-en-1-yl)-2-methylbenzene.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced metabolic stability, which are not observed in its analogs.
Properties
CAS No. |
509096-19-9 |
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Molecular Formula |
C11H11F3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-5-3-4-6-10(9)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
BBJOXJFZFFPKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)C |
Origin of Product |
United States |
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